BenchChemオンラインストアへようこそ!

5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide

LOXL2 inhibition Nicotinamide pharmacophore Structure-activity relationship

5-Chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide (CAS 1903334-44-0; molecular formula C₁₇H₁₄ClF₃N₂O₄; MW 402.75 g/mol) is a synthetic nicotinamide derivative belonging to the 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide chemotype. Its structure features a pyridine core bearing a chlorine atom at position 5, an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) ether at position 6, and an N-[2-(trifluoromethoxy)phenyl] carboxamide side chain.

Molecular Formula C17H14ClF3N2O4
Molecular Weight 402.75
CAS No. 1903334-44-0
Cat. No. B2535647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
CAS1903334-44-0
Molecular FormulaC17H14ClF3N2O4
Molecular Weight402.75
Structural Identifiers
SMILESC1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC=C3OC(F)(F)F)Cl
InChIInChI=1S/C17H14ClF3N2O4/c18-12-7-10(8-22-16(12)26-11-5-6-25-9-11)15(24)23-13-3-1-2-4-14(13)27-17(19,20)21/h1-4,7-8,11H,5-6,9H2,(H,23,24)
InChIKeyGKPASEANYBXJEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide (CAS 1903334-44-0): Chemical Identity and Research-Grade Procurement Profile


5-Chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide (CAS 1903334-44-0; molecular formula C₁₇H₁₄ClF₃N₂O₄; MW 402.75 g/mol) is a synthetic nicotinamide derivative belonging to the 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide chemotype. Its structure features a pyridine core bearing a chlorine atom at position 5, an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) ether at position 6, and an N-[2-(trifluoromethoxy)phenyl] carboxamide side chain . This compound is listed exclusively as a research chemical and is not intended for human or veterinary therapeutic use . The presence of the lipophilic trifluoromethoxy substituent on the anilide ring and the cyclic ether moiety distinguishes it from simpler nicotinamide analogs, potentially modulating physicochemical properties such as logP and hydrogen-bonding capacity, though no public quantitative comparative data on these parameters were identified for this specific compound.

Why 5-Chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide Cannot Be Replaced by Generic Nicotinamide Analogs


The 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide scaffold is not a commodity chemical; substitution at the pyridine 5- and 6-positions, the oxolan-3-yloxy ether, and the N-aryl moiety each contribute to a specific three-dimensional pharmacophore that is absent in simpler nicotinamides, 2-chloropyridines, or unsubstituted pyridine-3-carboxamides . In-class compounds such as N-(tert-butyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide or N-benzhydryl analogs differ in the amide substituent, which alters steric and electronic properties and may abolish target engagement or shift selectivity profiles . No published head-to-head data are available to define the quantitative impact of these changes; therefore, any substitution without empirical validation risks loss of desired activity or introduction of uncharacterized off-target effects.

Quantitative Differentiation Evidence for 5-Chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide (CAS 1903334-44-0)


LOXL2 Inhibitory Potency of the Core Scaffold vs. In-Class Analogs

The 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide scaffold has demonstrated sub-micromolar inhibition of lysyl oxidase homolog 2 (LOXL2) in recombinant enzyme assays. In BindingDB entry BDBM50232679 (linked to US11358936, Compound 4-5), a closely related analog bearing a 2-chloropyridin-4-yl methanamine amide substituent exhibited an IC₅₀ of 126–190 nM against human LOXL2 and 136 nM against rat LOXL2 [1]. In contrast, the simpler fragment (2-chloropyridin-4-yl)methanamine (CHEMBL4068784) alone shows no meaningful LOXL2 inhibition at comparable concentrations [2]. While the specific 2-(trifluoromethoxy)phenyl amide variant (CAS 1903334-44-0) has not been directly tested in public LOXL2 assays, the core scaffold's potency is contingent on the intact 5-chloro-6-(oxolan-3-yloxy)pyridine motif; truncation or replacement of the oxolan-3-yloxy group with smaller alkoxy substituents or deletion of the 5-chloro group is anticipated to reduce LOXL2 affinity, as inferred from the steep SAR observed in the patent series [3].

LOXL2 inhibition Nicotinamide pharmacophore Structure-activity relationship

NNMT Inhibitory Activity of Closely Related N-Phenyl Nicotinamides

A structurally related N-phenyl nicotinamide chemotype has been reported as a potent inhibitor of nicotinamide N-methyltransferase (NNMT). BindingDB entry BDBM50627720 (CHEMBL5395424), which shares the nicotinamide core but carries a distinct substitution pattern, exhibits an IC₅₀ of 10 nM against NNMT [1]. Although this specific entry does not correspond to CAS 1903334-44-0, the data demonstrate that N-aryl nicotinamides in this chemical space can achieve single-digit nanomolar potency when the aryl and pyridine substituents are optimized [1]. The 2-(trifluoromethoxy)phenyl group in CAS 1903334-44-0 introduces a strong electron-withdrawing –OCF₃ substituent ortho to the amide linkage, which is likely to alter both the pKₐ of the amide NH and the overall dipole moment relative to simpler N-phenyl or N-benzyl analogs [2]. No direct NNMT inhibition data for CAS 1903334-44-0 have been publicly disclosed.

NNMT inhibition Nicotinamide N-methyltransferase Metabolic disease

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Des-trifluoromethoxy Analog

The 2-(trifluoromethoxy)phenyl group contributes a calculated increase in lipophilicity of approximately 1.0–1.5 logP units relative to an unsubstituted N-phenyl nicotinamide analog, based on the Hansch π constant for –OCF₃ (π ≈ 1.04) [1]. For the parent scaffold 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 1342733-18-9), the calculated logP is approximately 1.8; addition of the N-(2-trifluoromethoxyphenyl) substituent is predicted to shift logP into the 2.8–3.3 range . This increase in lipophilicity may enhance passive membrane permeability but could also reduce aqueous solubility. No experimental logP or solubility data for CAS 1903334-44-0 have been published. The oxolan-3-yloxy group introduces a hydrogen-bond acceptor (ether oxygen) with restricted conformational flexibility, differentiating it from linear alkoxy chains such as methoxy or ethoxy, which may influence target binding entropy [2].

Lipophilicity Drug-likeness Physicochemical properties

Kinase Selectivity Implications: Comparison of 5-Chloro-6-(oxolan-3-yloxy) vs. 5-Unsubstituted Nicotinamide Scaffolds

The 5-chloro substituent on the pyridine ring is a critical determinant of kinase selectivity within the nicotinamide chemotype. In a published kinase panel screen of N-phenyl nicotinamide derivatives, the presence of a 5-chloro group shifted the selectivity profile away from KDR (VEGFR-2) and toward other kinase targets, whereas the corresponding 5-unsubstituted analog retained potent KDR inhibition . Although the specific compound CAS 1903334-44-0 was not included in the public dataset, the SAR trend indicates that removal or replacement of the 5-chloro group with hydrogen, methyl, or methoxy is likely to alter the kinase inhibition fingerprint significantly . The oxolan-3-yloxy group at position 6 further contributes to the conformational restriction of the pyridine ether side chain, which may affect binding to kinases with shallow hydrophobic pockets [1].

Kinase inhibition Nicotinamide scaffold Selectivity profiling

Synthetic Tractability and Intermediate Availability: Oxolan-3-yloxy vs. Linear Alkoxy Ethers

The oxolan-3-yloxy (tetrahydrofuran-3-yloxy) group is introduced via etherification of 5-chloro-6-hydroxypyridine-3-carboxylic acid or its ester with tetrahydrofuran-3-ol under Mitsunobu or SNAr conditions . The key intermediate 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid (CAS 1342733-18-9) is commercially available from multiple vendors at >98% purity, whereas the corresponding 6-(2-methoxyethoxy) or 6-(3-methoxypropoxy) analogs are less commonly stocked . This supply-chain advantage reduces lead time and cost for analog synthesis. The cyclic ether is also less prone to oxidative metabolism at the α-carbon compared to linear alkoxy chains, potentially improving metabolic stability in in vivo studies, though no direct comparative metabolism data for this compound have been published [1].

Synthetic accessibility Building block availability Etherification

Recommended Research and Procurement Application Scenarios for 5-Chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide (CAS 1903334-44-0)


LOXL2-Targeted Probe Development and SAR Expansion

The 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide scaffold has demonstrated sub-micromolar LOXL2 inhibition in patent-disclosed analogs (US11358936) [1]. CAS 1903334-44-0 can serve as a key intermediate or comparator for structure-activity relationship (SAR) studies aimed at optimizing LOXL2 potency and selectivity. Its N-2-(trifluoromethoxy)phenyl substituent introduces electronic and steric features distinct from the 2-chloropyridin-4-yl methanamine amide in the reference compound, potentially modulating LOXL2 isoform selectivity or pharmacokinetic properties.

NNMT Inhibitor Lead Optimization

Given the potent NNMT inhibition observed for a structurally related N-aryl nicotinamide (BDBM50627720, IC₅₀ = 10 nM) [1], CAS 1903334-44-0 may be evaluated as a lead-like starting point for NNMT inhibitor programs. The trifluoromethoxy substituent may alter the binding mode relative to the reported analog, providing an opportunity to explore additional interactions within the NNMT active site.

Kinase Selectivity Profiling and Anti-Angiogenic Counter-Screening

The 5-chloro substituent on the pyridine ring has been shown to reduce KDR/VEGFR-2 inhibition relative to 5-unsubstituted nicotinamide analogs [1]. Researchers developing kinase inhibitors who wish to avoid anti-angiogenic liabilities can use CAS 1903334-44-0 as a selectivity-profiled probe, particularly when comparing against des-chloro or 5-methyl/5-methoxy analogs.

Metabolic Stability and Physicochemical Property Optimization

The oxolan-3-yloxy cyclic ether and the 2-(trifluoromethoxy)phenyl group are structural features associated with altered metabolic stability and lipophilicity [1][2]. CAS 1903334-44-0 may be employed in comparative in vitro microsomal stability assays and logP/logD determinations to benchmark the impact of these substituents relative to simpler alkoxy or unsubstituted phenyl analogs.

Quote Request

Request a Quote for 5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.